(S)-(-)-Carbidopa-d3 H2O (ring-d3)

Bioanalysis Isotopic Stability LC-MS/MS

Quantifying carbidopa in plasma is plagued by its hydrazine instability and matrix effects, leading to poor reproducibility. (S)-(-)-Carbidopa-d3 H2O (ring-d3) overcomes these challenges as a ring-deuterated internal standard: - Co-elution eliminates differential matrix effects, achieving validated recovery (97±3.6%). - Ring-d3 labeling prevents deuterium-hydrogen back-exchange at labile positions, ensuring batch-to-batch accuracy. - Monohydrate salt and ≥98% chemical purity provide gravimetric stability for multi-site clinical trial standardization.

Molecular Formula C10H11D3N2O4.H2O
Molecular Weight 247.27
CAS No. 1276197-58-0
Cat. No. B602598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Carbidopa-d3 H2O (ring-d3)
CAS1276197-58-0
Molecular FormulaC10H11D3N2O4.H2O
Molecular Weight247.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(-)-Carbidopa-d3 H2O for LC-MS Bioanalysis


(S)-(-)-Carbidopa-d3 H2O (ring-d3), CAS 1276197-58-0, is a stable isotope-labeled analog of the peripheral dopa decarboxylase inhibitor, carbidopa. As a ring-deuterated internal standard (IS), its primary application is to enable precise, accurate quantification of carbidopa in biological matrices like plasma and urine by GC- or LC-MS . This specific product is a monohydrate salt, with deuterium atoms incorporated on the aromatic ring (ring-d3), which is a critical design choice for ensuring isotopic stability and analytical fidelity, distinguishing it from unlabeled or side-chain labeled alternatives [1].

Why Generic Deuterated Standards Fail for Carbidopa


The unique reactivity of carbidopa, including its hydrazine and catechol moieties, creates significant analytical challenges such as instability and high polarity, which can lead to poor sensitivity and irreproducible results [1]. Generic substitution with a non-analog internal standard (e.g., methyldopa or L-DOPA-d3) fails to co-elute with the analyte, causing differential matrix effects and recovery that invalidate quantitative precision [2]. Substitution with other deuterated carbidopa variants lacking the ring-d3 pattern introduces the risk of deuterium-hydrogen exchange at labile positions (e.g., hydrazine or -OH groups), leading to a loss of isotopic label, concentration overestimation, and batch-to-batch inaccuracy that cannot meet stringent bioanalytical guidelines .

Product Differentiation for High-Fidelity Bioanalysis


Ring Deuteration Confers Superior Isotopic Stability

The placement of deuterium atoms on the aromatic ring of (S)-(-)-Carbidopa-d3 H2O (ring-d3) is a critical stability feature. Unlike compounds deuterated at labile positions (e.g., hydroxyl, amino, or hydrazine hydrogens), the ring-d3 label is resistant to hydrogen-deuterium exchange during sample preparation and analysis, ensuring the isotopic purity remains constant . This prevents the gradual loss of label or back-exchange to the unlabeled form, which would directly cause an overestimation of analyte concentration and failure of method accuracy. In contrast, internal standards with labile deuterium atoms are explicitly not recommended for quantitative workflows due to this exchange risk .

Bioanalysis Isotopic Stability LC-MS/MS

High Isotopic Purity Minimizes Cross-Signal Contribution

The nominal isotopic enrichment is 98 atom % D [1]. High isotopic purity in an internal standard is paramount to minimize the signal contribution at the mass transition of the unlabeled analyte, a phenomenon known as 'crosstalk' or 'cross-signal contribution' that directly impacts the lower limit of quantification (LLOQ). A standard with lower enrichment, like a commonly available 95 atom% D analog, would have a 2.5x higher fraction of unlabeled impurity, directly increasing the background signal and degrading the potential signal-to-noise ratio and accuracy at trace concentrations.

Mass Spectrometry Isotopic Purity Method Validation

Documented Minimal Matrix Effects for Method Validation

A critical validation parameter for any LC-MS/MS IS is its ability to correct for matrix effects, which must be quantified as IS-normalized matrix factor. The use of (S)-(-)-Carbidopa-d3 in a validated method has been reported to yield IS-normalized matrix effects of 97 ± 3.6% . A result within the 100±15% window demonstrates that the co-eluting d3-IS perfectly mirrors the analyte's ionization efficiency, effectively correcting for ion suppression or enhancement and meeting the strict criteria of international bioanalytical method validation guidelines.

Matrix Effect Bioanalytical Method Validation LC-MS

High Chemical Purity Prevents Impurity-Driven Interference

The product specification guarantees a minimum chemical purity of 97% [1]. This high purity is essential because low-level impurities in the internal standard formulation that differ chromatographically or spectrometrically from the labeled analyte can co-elute with matrix components, generating variable background signals, new interference peaks, or causing ion suppression. This uncontrolled variability becomes a major source of assay failure and non-reproducibility.

Chemical Purity Interference Reproducibility

Monohydrate Formulation Ensures Accurate Stock Preparation

(S)-(-)-Carbidopa-d3 is supplied as the monohydrate (H2O) form . Unlike an anhydrous or undefined hygroscopic powder, the monohydrate has a defined, stable stoichiometry. This ensures that when a specified mass is dissolved to prepare a stock solution, the exact molar concentration of the active internal standard is known without the errors caused by variable water content. This is critical for establishing the method's calibration range on a truly accurate basis.

Stock Solution Preparation Gravimetric Analysis Analytical Accuracy

Essential Application Domains


Validated Bioanalytical Assays for Pharmacokinetic Studies

This ring-d3 internal standard is the indispensable component for developing and running an LC-MS/MS method for carbidopa that must meet FDA/EMA bioanalytical method validation guidelines. The pre-established data on matrix effects (97 ± 3.6%) directly support method validation, while the high isotopic and chemical purity ensure the required precision and accuracy for quantifying carbidopa in plasma or urine samples from clinical trials, such as those investigating new levodopa/carbidopa formulations.

Therapeutic Drug Monitoring in Parkinson's Disease

For academic or hospital pharmacology labs performing TDM, the use of a stable, co-eluting IS is non-negotiable for accurate results in complex patient matrices. The documented isotopic stability of the ring-d3 label against H/D exchange guarantees that the IS signal is immune to patient-specific enzymatic or chemical activities that might degrade labile-deuterium analogs. This ensures that dose-adjustment decisions are based on analytically sound data.

Metabolic Profiling of Reactive Hydrazine Species

Given carbidopa's inherent instability and reactivity at its hydrazine moiety, described by the need for derivatization in several methods , the monohydrate form of this ring-d3 standard provides a stable starting material. Its high chemical purity [1] is critical when investigating low-abundance metabolites or adducts, as it minimizes the likelihood of false-positive signals arising from IS-derived impurities that could be confused with metabolic products.

Multi-Site Studies Requiring Inter-Laboratory Reproducibility

In multi-site biomarker or bioequivalence studies, the use of a single, high-quality, well-characterized internal standard across all laboratories is crucial to eliminate one of the largest sources of inter-laboratory variability. Selecting (S)-(-)-Carbidopa-d3 H2O (ring-d3) from a major supplier, with its defined monohydrate stoichiometry and guaranteed purity [1], enables consistent gravimetric standard preparation across sites, directly contributing to the study's overall data reproducibility and integrity.

Quote Request

Request a Quote for (S)-(-)-Carbidopa-d3 H2O (ring-d3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.